2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 201.18 g/mol. The compound is identified by the CAS number 1654009-11-6 and is also listed in PubChem with the CID 156068799.
This compound falls under the category of carboxylic acids and heterocycles, specifically pyrrole derivatives. Its structure includes a dioxolo ring fused with a pyrrole moiety, making it interesting for synthetic organic chemistry.
The synthesis of 2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid can be approached through several methods:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity.
The molecular structure of 2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid can be represented as follows:
CC1(C)O[C@@H]2C(=O)N[C@H](C(=O)O)[C@@H]2O1
MDL#
The compound can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for 2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid involves several steps:
Data regarding specific mechanisms would depend on experimental studies focusing on this compound’s reactivity.
Relevant analyses should include spectroscopic data (NMR, IR) to confirm structural integrity and purity levels.
2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1